2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
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Overview
Description
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound falls under the category of benzochromen derivatives, which have shown promise in medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves the following steps:
Starting Material Preparation: : Preparation of 4-methyl-6-oxo-6H-benzo[c]chromene.
O-acylation Reaction: : Introduction of the acetamide group through acylation using appropriate acylating agents such as acetyl chloride.
Reaction Conditions: : The reactions generally require an anhydrous environment and specific solvents like dichloromethane or acetonitrile, with reaction temperatures often maintained between 0°C to room temperature.
Industrial Production Methods
Industrial-scale production may involve more robust and cost-effective methods, including optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation reactions to form various oxidized derivatives.
Reduction: : Can be reduced using agents like sodium borohydride.
Substitution: : Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used, but may include various benzochromen derivatives, substituted amides, and hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is used as an intermediate in the synthesis of other complex molecules and as a model compound in reaction mechanism studies.
Biology
In biological research, this compound has been explored for its potential as an enzyme inhibitor and a probe for studying biochemical pathways.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide involves interactions with specific molecular targets:
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to their active sites.
Pathway Modulation: : Modulates biochemical pathways through interactions with key proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]ethanol
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]ethylamine
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate
Uniqueness
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide stands out due to its specific amide functional group, which imparts unique chemical reactivity and biological activity compared to its analogs.
This detailed look at this compound highlights its multifaceted roles and potential in various scientific domains.
Properties
IUPAC Name |
2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMOEJIEGLZSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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